4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
CAS No.: 1334411-81-2
Cat. No.: VC0059819
Molecular Formula: C12H6Cl3N3
Molecular Weight: 298.551
* For research use only. Not for human or veterinary use.
![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine - 1334411-81-2](/images/no_structure.jpg)
Specification
CAS No. | 1334411-81-2 |
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Molecular Formula | C12H6Cl3N3 |
Molecular Weight | 298.551 |
IUPAC Name | 4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C12H6Cl3N3/c13-6-2-1-3-7(14)9(6)12-17-8-4-5-16-11(15)10(8)18-12/h1-5H,(H,17,18) |
Standard InChI Key | GRYGSZXZKABJEG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl)Cl |
Introduction
Chemical Properties and Structure
Basic Identifiers and Physical Properties
4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine is uniquely identified by its CAS registry number 1334411-81-2 . The compound has a molecular formula of C12H6Cl3N3, incorporating three chlorine atoms, three nitrogen atoms, and twelve carbon atoms within its structure . Its molecular weight is precisely 298.5600 g/mol, classifying it as a relatively small organic molecule .
The structure features a bicyclic heterocyclic core with an imidazo[4,5-c]pyridine backbone. This core scaffold contains a fused imidazole and pyridine ring system. The molecule is specifically substituted with a 2,6-dichlorophenyl group at the 2-position of the imidazole ring and a chloro group at the 4-position of the pyridine portion.
Product Reference | Package Size | Purity | Price | Availability Status |
---|---|---|---|---|
IN-DA00AAL5 | Undefined size | Not specified | To inquire | Available |
54-OR302471 | 1g | Not specified | 698.00 € | Available |
10-F462252 | 1g, 5g, 250mg | 95.0% | Not listed | Discontinued |
3D-JDC41181 | 1g, 5g | Min. 95% | Not listed | Discontinued |
This comparison reveals significant pricing implications, with the 1g package from supplier 54-OR302471 commanding 698.00 € . This relatively high price point suggests either complex synthesis requirements, specialized applications, or limited production volumes. The purity specifications, where provided, indicate a minimum standard of 95%, which would be suitable for many research applications .
Synthetic Routes and Preparation Methods
Novel Approaches and Methodologies
Recent advances in heterocyclic chemistry suggest potential novel approaches to synthesizing compounds like 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine. The ACS Omega article describes "a highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold" . While this methodology addresses a different regioisomer, the principles might be adaptable to our target compound.
The described approach involves a tandem reaction sequence:
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SNAr reaction of 2-chloro-3-nitropyridine with primary amines
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In situ reduction of the nitro group
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Subsequent heteroannulation with substituted aromatic aldehydes
Adapting this methodology to synthesize imidazo[4,5-c]pyridines would require appropriate adjustments to accommodate the different regiochemistry, potentially starting with a differently substituted pyridine precursor that would allow formation of the imidazole ring at the desired positions.
Green Chemistry Considerations
Contemporary synthetic organic chemistry increasingly emphasizes environmentally benign methodologies, and the synthesis of heterocyclic compounds like 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine could benefit from such approaches. The ACS Omega article highlights several green chemistry principles that could be relevant:
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Use of H2O-IPA (water-isopropyl alcohol) as an environmentally benign solvent system
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Development of tandem reaction sequences that minimize isolation and purification of intermediates
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Reduction in chromatographic purification steps through more selective reactions
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Shortened reaction times compared to traditional methods, reducing energy consumption
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine would typically employ multiple spectroscopic techniques to elucidate its structure and confirm its identity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Proton (1H) NMR would reveal the aromatic protons from both the imidazo[4,5-c]pyridine core and the 2,6-dichlorophenyl substituent
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Carbon (13C) NMR would provide information about the 12 carbon environments within the molecule
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Two-dimensional techniques such as HSQC and HMBC would help establish connectivity between the heterocyclic core and the substituents
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Mass Spectrometry:
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Would confirm the molecular weight of 298.56 g/mol
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The characteristic isotope pattern from three chlorine atoms would produce a distinctive molecular ion cluster
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Fragmentation patterns could provide structural validation through diagnostic fragment ions
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Infrared (IR) Spectroscopy:
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Would show characteristic bands for N-H stretching, aromatic C-H stretching, and C=N vibrations
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The fingerprint region would display patterns specific to the imidazo[4,5-c]pyridine scaffold
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These spectroscopic methods collectively provide complementary information that would confirm the identity and purity of the compound.
Chromatographic Methods
Chromatographic techniques would be essential for assessing the purity of 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine and monitoring its synthesis:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase methods would be particularly suitable given the compound's aromatic nature
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UV detection at wavelengths corresponding to the aromatic systems would provide sensitive analysis
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Thin-Layer Chromatography (TLC):
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Valuable for reaction monitoring and preliminary purity assessment
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Visualization using UV light would be effective due to the aromatic system
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Various solvent systems could be employed to optimize separation from potential impurities
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Gas Chromatography (GC):
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Might be applicable if the compound demonstrates sufficient volatility and thermal stability
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Would typically require derivatization for optimal analysis
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GC-MS would provide both separation and structural information
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The commercial products listed with 95% minimum purity would likely have been characterized using such chromatographic methods to establish their purity specifications .
Additional Analytical Approaches
Complete characterization of 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine would benefit from several additional analytical techniques:
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X-ray Crystallography:
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Would provide definitive three-dimensional structural confirmation
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Could reveal important details about bond lengths, angles, and torsional parameters
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Would establish the precise spatial arrangement of the chlorine substituents
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Elemental Analysis:
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Would verify the elemental composition (C, H, N, Cl)
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Expected theoretical values based on the formula C12H6Cl3N3 would be:
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Carbon: 48.26%
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Hydrogen: 2.03%
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Nitrogen: 14.07%
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Chlorine: 35.64%
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Thermal Analysis:
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Differential Scanning Calorimetry (DSC) would determine melting point and potential polymorphism
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Thermogravimetric Analysis (TGA) would assess thermal stability
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These parameters would be relevant for formulation and processing considerations
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These complementary analytical approaches would collectively provide a comprehensive characterization profile of the compound for research and development purposes.
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